molecular formula C13H12O3 B1249123 2-Hydroxyethyl-3-methyl-1,4-naphthoquinone

2-Hydroxyethyl-3-methyl-1,4-naphthoquinone

Cat. No. B1249123
M. Wt: 216.23 g/mol
InChI Key: XICWGGRIGJUNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl-3-methyl-1,4-naphthoquinone is a natural product found in Actinoplanes capillaceus with data available.

Scientific Research Applications

Antibacterial and Modulatory Activity

Research has explored the antibacterial properties of compounds related to 2-Hydroxyethyl-3-methyl-1,4-naphthoquinone. In a study by Figueredo et al. (2020), computational prediction models and in vitro assays were used to evaluate the antibacterial and modulatory activity of such compounds against bacterial strains. These compounds showed potential as therapeutic alternatives to bacterial resistance when combined with aminoglycosides Figueredo et al. (2020).

Antifungal, Anticancer, and Other Activities

7-Methyljuglone, a compound related to 2-Hydroxyethyl-3-methyl-1,4-naphthoquinone, has been reported to possess a variety of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities Mbaveng & Kuete (2014).

Photolysis and Photoenolization

A study by Chiang et al. (1997) investigated 5-Methyl-1,4-naphthoquinone, closely related to 2-Hydroxyethyl-3-methyl-1,4-naphthoquinone, focusing on its kinetics and mechanism of photoenolization and enol trapping in aqueous solutions Chiang et al. (1997).

Antipruritic Effects

Oku et al. (2002) studied the antipruritic effects of 1,4-naphthoquinone derivatives, including 2-Hydroxy-3-(2-hydroxyethyl)-1,4-naphthoquinone. These compounds showed significant antipruritic activity, suggesting potential in treating allergic diseases with chronic and severe pruritus Oku et al. (2002).

Etherification and Synthesis of Bioactive Compounds

A study by Ogata et al. (2016) described a novel etherification of 2-hydroxy-1,4-naphthoquinone derivatives, offering easy access to natural products possessing anti-tumor activity Ogata et al. (2016).

properties

Product Name

2-Hydroxyethyl-3-methyl-1,4-naphthoquinone

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-(2-hydroxyethyl)-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H12O3/c1-8-9(6-7-14)13(16)11-5-3-2-4-10(11)12(8)15/h2-5,14H,6-7H2,1H3

InChI Key

XICWGGRIGJUNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCO

synonyms

2-HOEt-MnapthQ
2-hydroxyethyl-3-methyl-1,4-naphthoquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl-3-methyl-1,4-naphthoquinone
Reactant of Route 2
2-Hydroxyethyl-3-methyl-1,4-naphthoquinone
Reactant of Route 3
2-Hydroxyethyl-3-methyl-1,4-naphthoquinone
Reactant of Route 4
2-Hydroxyethyl-3-methyl-1,4-naphthoquinone
Reactant of Route 5
2-Hydroxyethyl-3-methyl-1,4-naphthoquinone
Reactant of Route 6
2-Hydroxyethyl-3-methyl-1,4-naphthoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.